OLAMUFLOXACIN
Description
Historical Context of Preclinical Discovery and Development
The development of Olamufloxacin (B1677198) emerged from the extensive research efforts to synthesize new fluoroquinolones with improved efficacy and a broad spectrum of activity. researchgate.net Identified as HSR-903, it was investigated for its potent action against both Gram-positive and Gram-negative bacteria. ontosight.aiantibioticdb.com Preclinical studies in the early 2000s highlighted its in vitro and in vivo activity against major respiratory pathogens. antibioticdb.com Research also explored its distribution characteristics in lung tissues, a key factor for treating respiratory tract infections. nih.gov this compound advanced to late phase II clinical trials, with both oral and intravenous formulations being investigated. nih.gov
Chemical Classification within Fluoroquinolone Research
This compound is classified as a fluoroquinolone, a large group of broad-spectrum bactericidal agents. ontosight.aiwikipedia.org The core structure of quinolones is a bicyclic system related to 4-quinolone. wikipedia.org The introduction of a fluorine atom, typically at the C-6 position, distinguishes fluoroquinolones from the earlier quinolones and significantly expands their antibacterial activity. wikipedia.org
The chemical structure of this compound mesilate is 3-quinolinecarboxylic acid, 5-amino-7-((7S)-7-amino-5-azaspiro(2.4)hept-5-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxo-, methanesulfonate (B1217627) (1:1). ontosight.ai This complex structure includes a quinoline (B57606) ring, a cyclopropyl (B3062369) group, a fluoro substituent, and an azaspiroheptane side chain, all of which are crucial for its antibacterial action. ontosight.ai
Fluoroquinolones are often categorized into generations based on their spectrum of activity. wikipedia.orgmdpi.com While first-generation quinolones like nalidixic acid have a narrow spectrum, later generations, including the fluoroquinolones, exhibit broader activity against Gram-positive and anaerobic bacteria. wikipedia.org this compound is considered a newer generation fluoroquinolone, developed to have strong activity against drug-resistant Gram-positive pathogens. researchgate.net
The mechanism of action for fluoroquinolones, including this compound, involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. ontosight.aimedbullets.comwikipedia.org These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. ontosight.ai By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death. ontosight.aipressbooks.pub
Detailed Research Findings
Preclinical studies have provided significant data on the efficacy of this compound against various bacteria.
In Vitro Activity of this compound
A study evaluating the in vitro activity of this compound against 81 strains of Legionella species demonstrated its high potency. The Minimum Inhibitory Concentration at which 50% of isolates are inhibited (MIC50) was found to be 0.008 mg/L. oup.comnih.gov
Table 1: Comparative In Vitro Activity (MIC50) against Legionella spp.
| Antibiotic | MIC50 (mg/L) |
|---|---|
| This compound | 0.008 |
| Sparfloxacin (B39565) | 0.008 |
| Levofloxacin (B1675101) | 0.032 |
| Ciprofloxacin (B1669076) | 0.032 |
| Erythromycin (B1671065) | 0.25 |
Data sourced from studies on 81 Legionella spp. strains. oup.comnih.gov
In Vivo Activity in a Guinea Pig Model
In a study using a guinea pig model of Legionnaires' disease, oral administration of this compound was effective. oup.comoup.com When treated with 5 mg/kg of this compound twice daily for 7 days, 11 out of 12 infected guinea pigs survived for 14 days post-infection. oup.comoup.com This survival rate was comparable to that of levofloxacin administered at the same dosage. oup.comoup.com
Table 2: Therapeutic Effects in L. pneumophila-Infected Guinea Pigs
| Treatment (twice daily for 7 days) | Survival Rate (14 days post-infection) |
|---|---|
| This compound (5 mg/kg) | 11/12 |
| Levofloxacin (5 mg/kg) | 12/12 |
| Erythromycin (10 mg/kg) | 2/12 |
| Physiological Saline (Control) | 1/11 |
Data from a guinea pig model of Legionnaires' disease. oup.comoup.com
Properties
CAS No. |
167888-11-1 |
|---|---|
Molecular Formula |
C6H13NO3 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Studies
Synthetic Pathways and Methodologies
The construction of Olamufloxacin (B1677198) hinges on the efficient synthesis of its core components, particularly the spirocyclic pyrrolidine (B122466).
The 5-azaspiro[2.4]heptane core, a critical structural element of this compound, is a common intermediate in the synthesis of several fluoroquinolone antimicrobial agents. nih.govthieme-connect.comresearchgate.net Novel spirocyclic pyrrolidines, including the central diamine core found in this compound and Sitafloxacin, can be synthesized in a two-step process starting from common three- to seven-membered (hetero)alicyclic ketones. researchgate.net
One widely recognized approach for constructing the spiro[2.4]heptane core involves the cyclopropanation of pyrrolidine derivatives. This method typically utilizes dichlorocarbene (B158193) addition to 5-benzyl-1,3-diene-pyrrolidine precursors. The synthetic route encompasses several key steps:
Substrate Preparation : 5-Benzyl-3,4-didehydropyrrolidine is generated through Hofmann elimination from quaternary ammonium (B1175870) salts.
Cyclopropanation : Dichlorocarbene, typically formed in situ from chloroform (B151607) and a strong base (e.g., NaOH), reacts with the diene at elevated temperatures (around 70°C).
Debenzylation : Catalytic hydrogenation using hydrogen (H₂) over a palladium-carbon (Pd-C) catalyst removes the benzyl (B1604629) protecting group.
Boc Protection : Introduction of a tert-butoxycarbonyl (Boc) group provides protection for subsequent reactions.
Optimization insights for this approach suggest that using bromoform (B151600) instead of chloroform can increase cyclopropane (B1198618) ring stability, though it may lead to a reduced yield. The efficiency of dichlorocarbene generation can be improved by employing phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide.
An alternative and highly enantioselective route for synthesizing the (S)-7-amino-5-azaspiro[2.4]heptane moiety involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. This reaction is catalyzed by [RuCl(benzene)(S)-SunPhos]Cl, achieving enantiomeric excesses of up to 98.7%. nih.govthieme-connect.com
Another key transformation highlighted for the synthesis of the central diamine core of this compound and Sitafloxacin is a reaction between electron-deficient exocyclic alkenes and an in situ generated N-benzyl azomethine ylide. researchgate.net
The synthetic pathways toward this compound's spirocyclic core involve several fundamental reaction mechanisms:
Cyclopropanation : The formation of the cyclopropane ring within the spirocyclic system typically occurs via carbene addition, such as dichlorocarbene cyclopropanation.
Asymmetric Hydrogenation : The enantioselective synthesis of the spirocyclic pyrrolidine relies on catalytic hydrogenation, a mechanism involving a metal catalyst (e.g., ruthenium complex) mediating the addition of hydrogen across a double bond to form a chiral center with high selectivity. nih.govthieme-connect.com
Hofmann Elimination : This elimination reaction is utilized for the preparation of certain substrates by generating a carbon-carbon double bond from a quaternary ammonium salt.
Heck Reaction : In some asymmetric routes, the intramolecular Heck reaction is employed for cyclization to form the spirocyclic skeleton.
Swern Oxidation : This is a mild oxidation reaction used in specific optimized industrial-scale processes for intermediate functionalization.
Spirocyclic Pyrrolidine Core Synthesis
Structural Modifications and Analog Design for Research Purposes
Structural modifications of the quinolone scaffold have been a primary focus in fluoroquinolone research, aiming to enhance antimicrobial potency, broaden the spectrum of activity, combat resistance, and improve pharmacokinetic properties for research and development purposes. This compound itself represents a significant advancement through such design.
The presence of a fluorine atom at position 6 and a basic amino heterocyclic group at position 7 of the quinolone core, like the spirocyclic pyrrolidine in this compound, are known to substantially increase antimicrobial potency and expand the antibacterial spectrum to include both Gram-positive and Gram-negative organisms. thieme-connect.com Structure-Activity Relationship (SAR) studies are fundamental in evaluating how specific chemical changes influence biological activity. patsnap.comnih.gov The core pharmacophore for potent antibacterial activity in quinolones is identified as the 4-pyridone-3-carboxylic acid moiety, typically with additional ring structures at positions 5 and 6. thieme-connect.com
Research into this compound (also known as HSR-903) has specifically highlighted the impact of its structural features on its distribution characteristics, which are crucial for its efficacy in treating infections. Studies in rats demonstrated that this compound exhibited significantly higher distribution in lung epithelial lining fluid (ELF) and alveolar macrophages (AM) compared to other fluoroquinolones like ciprofloxacin (B1669076) (CPFX) and pipemidic acid (PPA). acs.orgresearchgate.net
The following table summarizes key comparative distribution data for this compound (HSR-903) relative to Ciprofloxacin (CPFX) and Pipemidic Acid (PPA) in rat models, showcasing how its structure influences its pharmacokinetic advantages for research purposes:
| Property (Compared to CPFX / PPA) | This compound (HSR-903) Value / Ratio [Index] | Notes |
| AUC ratio ELF/plasma | 3.03 ± 0.54 (notably higher than CPFX) acs.orgresearchgate.net | Indicates efficient penetration into the lung epithelial lining fluid. |
| AUC ratio AM/plasma | 97.5 ± 24.2 (notably higher than CPFX) acs.orgresearchgate.net | Demonstrates high accumulation within alveolar macrophages. |
| Permeability across AM plasma membrane | 5.5 times greater than CPFX acs.orgresearchgate.net | Suggests superior ability to cross the cell membrane of alveolar macrophages. |
| Permeability across AM plasma membrane | 14.5 times greater than PPA acs.orgresearchgate.net | Highlights significantly better permeability compared to pipemidic acid. |
| Correlation of permeability with hydrophobicity | r² = 0.995 acs.org | A strong correlation between permeability across the AM membrane and hydrophobicity implies that passive diffusion is a principal mechanism for its passage. acs.org |
| Influx clearance from plasma to ELF | 5.8-fold higher than efflux clearance from ELF acs.orgresearchgate.net | Indicates a favorable net movement into the lung epithelial lining fluid. |
Stereochemical structure-activity relationship studies have also been conducted on chiral quinolones incorporating the 7-amino-5-azaspiro[2.4]heptane moiety. These studies revealed that specific stereoisomers, particularly those with 1-[(1R,2S)-2-fluorocyclopropyl] and 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] configurations, exhibit greater potency against both Gram-positive and Gram-negative bacteria. For instance, compound DU-6859a (7-[(7S)-7-amino-5-azaspiro[2.4]-heptan-5-yl]-8-chloro-1-[(1R,2S)-2-fluorocyclopropyl]quinolone) was identified as the most potent among the studied stereoisomers, possessing moderate lipophilicity and favorable pharmacokinetic profiles. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) studies applying theoretical molecular descriptors (e.g., atomic charges, HOMO and LUMO energies, dipole moment) to a set of 6-fluoroquinolones, including this compound, have yielded validated models. These models provide insights into the structure-activity relationship of fluoroquinolones and serve as valuable tools for the rational design of novel analogues with potentially improved activity. patsnap.com
Molecular Mechanism of Action Research
Inhibition of Bacterial Type II Topoisomerases
The primary mode of action for olamufloxacin (B1677198), consistent with other fluoroquinolones, is the inhibition of two critical bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.comuu.nl These enzymes are vital for maintaining the proper topology of bacterial DNA, a process essential for DNA replication, repair, and transcription. mdpi.com By targeting these enzymes, this compound effectively halts these fundamental cellular processes.
DNA gyrase, also known as topoisomerase II, is a key enzyme in bacteria responsible for introducing negative supercoils into DNA. This activity is crucial for relieving the torsional stress that arises during DNA replication and for compacting the bacterial chromosome. drugbank.com this compound has been shown to be a potent inhibitor of this enzyme.
Research has demonstrated that this compound, also known by its developmental code HSR-903, effectively inhibits the supercoiling activity of DNA gyrase isolated from Escherichia coli. nih.gov This inhibition is a key component of its bactericidal action, particularly against Gram-negative bacteria where DNA gyrase is often the primary target. nih.gov Notably, studies have indicated that this compound is significantly less active against human topoisomerase II, highlighting its selective toxicity towards bacterial enzymes. nih.gov The inhibitory potency of this compound against bacterial DNA gyrase has been quantified, as detailed in the table below.
| Compound | Target Enzyme | Organism | IC50 (µM) |
| This compound (HSR-903) | Bacterial DNA gyrase | Escherichia coli | 20.7 uu.nl |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro.
Topoisomerase IV is the other essential type II topoisomerase targeted by this compound. This enzyme plays a critical role in the decatenation, or separation, of newly replicated daughter chromosomes. patsnap.com Inhibition of topoisomerase IV prevents the proper segregation of bacterial DNA, leading to a lethal disruption of cell division. patsnap.com In many Gram-positive bacteria, topoisomerase IV is the primary target for fluoroquinolones. researchgate.net
While this compound is known to inhibit topoisomerase IV, specific IC50 values from publicly available research are not as readily documented as those for DNA gyrase. mdpi.com However, the potent activity of this compound against various bacterial species, including those where topoisomerase IV is the primary target, strongly supports its effective inhibition of this enzyme. nih.gov The dual targeting of both DNA gyrase and topoisomerase IV contributes to the broad-spectrum activity of this compound and can slow the development of bacterial resistance. mdpi.com
DNA Gyrase (Topoisomerase II) Inhibition Studies
Subunit-Specific Binding and Catalytic Interference (GyrA, GyrB, ParC, ParE)
Bacterial type II topoisomerases are heterotetrameric enzymes. DNA gyrase is composed of two GyrA subunits and two GyrB subunits, while topoisomerase IV consists of two ParC subunits and two ParE subunits. mdpi.com The GyrA and ParC subunits are responsible for the DNA cleavage and re-ligation activity, whereas the GyrB and ParE subunits are involved in ATP hydrolysis, which powers the enzymatic cycle. mdpi.com
This compound, like other fluoroquinolones, is understood to interact with both subunits of these enzymes. mdpi.com The primary binding site is within the DNA-binding and cleavage domains of the GyrA and ParC subunits. nih.govnih.gov Mutations in the genes encoding these subunits, particularly in a region known as the quinolone resistance-determining region (QRDR), are a common mechanism of bacterial resistance, which underscores the critical nature of this interaction. researchgate.net
Pharmacokinetic and Pharmacodynamic Investigations Preclinical and in Vitro
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Research
The physicochemical properties of olamufloxacin (B1677198), specifically its protonation equilibrium and lipophilicity, have been characterized to understand its behavior in biological systems. Studies have shown that the protonation equilibrium of this compound can be described at a micro and macro level. nih.gov The micro-protonation equilibrium was detailed by calculating the deprotonation fraction of the carboxyl group as a function of pH. nih.govoup.com This was achieved by measuring UV absorbance at a critical wavelength of 294 nm, where the influence of the aminopyrrolidinyl amino group's ionized state was independent. nih.govoup.com
This compound demonstrates efficient cellular uptake and accumulation, particularly in lung cells, which are key sites for respiratory infections. In vitro studies using J774.1 macrophages showed that this compound could inhibit the intracellular growth of L. pneumophila. oup.comresearchgate.net
Research in rat models provides more detailed insights into its distribution within the lung's microenvironment. nih.govresearchgate.net Studies on this compound's distribution in lung epithelial lining fluid (ELF) and alveolar macrophages (AM) revealed high concentrations in these compartments. nih.govresearchgate.net The permeability of this compound across cultured AM plasma membranes was found to be 5.5 times greater than that of ciprofloxacin (B1669076). nih.gov A strong correlation was observed between the permeability across the AM plasma membrane and hydrophobicity, suggesting that its passage through the membrane is primarily via passive diffusion. nih.gov The significant accumulation of this compound in alveolar macrophages is attributed to both its high transferability across the cell membrane and its strong binding to membrane phospholipids. nih.govresearchgate.net
Specific studies detailing the interaction of this compound with P-glycoprotein (P-gp) were not prominent in the reviewed literature. However, research into its kinetics in the rat lung provides some information on efflux. Kinetic analysis of this compound concentrations in lung epithelial lining fluid (ELF) and plasma indicated that the influx clearance from plasma to ELF was 5.8-fold higher than the efflux clearance from ELF back to the plasma. nih.govresearchgate.net While this indicates the presence of an efflux mechanism, the specific transporter, such as P-glycoprotein, was not explicitly identified in these studies. nih.govresearchgate.net
For context, other fluoroquinolones like levofloxacin (B1675101) have been shown to be substrates of P-glycoprotein, which contributes to their disposition and can be a factor in drug interactions. dovepress.comdrugbank.com Efflux pump inhibitors have been used in research to demonstrate the role of efflux systems in resistance to fluoroquinolones in various bacteria. mdpi.comnih.govnih.gov
Cellular Uptake and Distribution in Preclinical Models
Pharmacokinetic Studies in Animal Models (e.g., Mice, Guinea Pigs, Rats)
This compound exhibits significant penetration into lung tissues across multiple animal models, achieving concentrations markedly higher than those in plasma.
In Rats: Following a 10 mg/kg oral dose, this compound distributed readily into the lung epithelial lining fluid (ELF) and alveolar macrophages (AM). nih.govresearchgate.net The area under the curve (AUC) ratios of ELF to plasma and AM to plasma were 3.03 and 97.5, respectively, indicating substantial accumulation at these sites. nih.govresearchgate.net Another report noted that the lung-to-plasma concentration ratio was 12.7 after a 5 mg/kg oral dose. oup.com
In Mice: Studies in mice also show preferential distribution to the lungs. After a single oral 5 mg/kg dose, the ratio of this compound concentration in the lungs compared to plasma was reported to be as high as 719. oup.com In pneumonic mice, lung levels were observed to be seven to eight times higher than in plasma. asm.org The maximum plasma concentration (Cmax) in mice after a 5 mg/kg oral dose was 0.32 mg/L, which increased to 1.42 mg/L after a 50 mg/kg dose. plos.org
In Guinea Pigs: In a guinea pig model of Legionnaires' disease, an oral dose of 5 mg/kg resulted in a maximum concentration (Cmax) in the lung of 3.02 mg/kg, achieved at 2 hours post-administration. oup.comresearchgate.net
| Animal Model | Dose (Oral) | Tissue | Parameter | Value | Source |
|---|---|---|---|---|---|
| Rat | 10 mg/kg | Lung (ELF) vs. Plasma | AUC Ratio | 3.03 | nih.govresearchgate.net |
| Rat | 10 mg/kg | Lung (AM) vs. Plasma | AUC Ratio | 97.5 | nih.govresearchgate.net |
| Rat | 5 mg/kg | Lung vs. Plasma | Concentration Ratio | 12.7 | oup.com |
| Mouse | 5 mg/kg | Lung vs. Plasma | Concentration Ratio | 719 | oup.com |
| Mouse | 5 mg/kg | Plasma | Cmax | 0.32 mg/L | plos.org |
| Mouse | 50 mg/kg | Plasma | Cmax | 1.42 mg/L | plos.org |
| Guinea Pig | 5 mg/kg | Lung | Cmax | 3.02 mg/kg | oup.comresearchgate.net |
Pharmacokinetic analyses have determined the half-life and AUC of this compound in different preclinical models.
In Guinea Pigs: Following a 5 mg/kg oral dose in infected guinea pigs, the half-life of this compound in the lung was 3.41 hours. oup.comresearchgate.net The corresponding area under the concentration-time curve from 0 to 12 hours (AUC₀₋₁₂) in the lung was 12.31 mg·h/kg. oup.comresearchgate.net
In Mice: The elimination half-life of this compound in the plasma of mice was determined to be 2.83 hours. plos.org
| Animal Model | Matrix | Parameter | Value | Source |
|---|---|---|---|---|
| Guinea Pig | Lung | Half-Life (t½) | 3.41 hours | oup.comresearchgate.net |
| Guinea Pig | Lung | AUC₀₋₁₂ | 12.31 mg·h/kg | oup.comresearchgate.net |
| Mouse | Plasma | Elimination Half-Life (t½) | 2.83 hours | plos.org |
Tissue Distribution and Concentration Profiling (e.g., Lung, Plasma)
In Vitro Pharmacodynamic Assessments
This compound has demonstrated potent in vitro activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative organisms. Its efficacy, measured by the minimum inhibitory concentration (MIC), has been evaluated and compared with other quinolones and antimicrobial agents. researchgate.net
Research into its activity against 81 different Legionella spp. strains found the MIC at which 50% of isolates are inhibited (MIC₅₀) for this compound was 0.008 mg/L. oup.comoup.com This potency was identical to that of sparfloxacin (B39565) and notably lower than the MIC₅₀ values for levofloxacin (0.032 mg/L), ciprofloxacin (0.032 mg/L), and erythromycin (B1671065) (0.25 mg/L). oup.comresearchgate.net For the specific strain Legionella pneumophila SG1 80-045, the MIC of this compound was 0.032 mg/L. oup.com
Further studies have detailed its effectiveness against other clinically relevant bacteria. Against a Smith strain of Staphylococcus aureus and a methicillin-resistant S. aureus (MRSA) strain (TUH21), this compound showed an MIC of 0.032 mg/L for both. researchgate.net Its activity against Gram-negative bacteria included an MIC of 0.008 mg/L against Escherichia coli (C11), 0.032 mg/L against Klebsiella pneumoniae (3K25), and 0.5 mg/L against Pseudomonas aeruginosa (E7). researchgate.net These findings underscore the broad-spectrum in vitro activity of this compound. researchgate.net
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Agents Against Various Bacterial Strains
The ability of an antimicrobial agent to penetrate host cells and act on intracellular pathogens is critical for treating certain infections. The intracellular activity of this compound has been investigated using in vitro infection models, particularly with the murine macrophage cell line J774.1. oup.comoup.com
In studies using J774.1 macrophages infected with L. pneumophila SG1 strain 80-045, this compound demonstrated potent inhibition of intracellular bacterial growth. oup.comoup.com At a concentration of 0.008 mg/L, this compound, similarly to sparfloxacin, effectively inhibited the intracellular proliferation of L. pneumophila. oup.comresearchgate.net In contrast, both levofloxacin and ciprofloxacin did not show inhibitory effects at the same concentration and required concentrations greater than 0.032 mg/L to inhibit intracellular bacterial growth. oup.comoup.com At a concentration of 0.032 mg/L, this compound was found to be more active than sparfloxacin in inhibiting intracellular bacteria. oup.com
The intracellular activity was also assessed through a colorimetric cytotoxic inhibition assay. oup.comoup.com this compound was shown to inhibit the cytotoxicity caused by intracellularly multiplying L. pneumophila at a concentration as low as 0.004 mg/L. oup.comoup.com This was a significantly lower concentration than that required for levofloxacin (0.032 mg/L) or ciprofloxacin (0.125 mg/L) to achieve a similar effect. oup.com These findings highlight the efficient penetration into macrophages and potent intracellular bactericidal activity of this compound against L. pneumophila. oup.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ciprofloxacin |
| Erythromycin |
| Levofloxacin |
Mechanisms of Bacterial Resistance Research
Target Enzyme Mutations and Alterations
The primary mode of action for olamufloxacin (B1677198) and other fluoroquinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. ontosight.ainih.gov These enzymes are critical for DNA replication, repair, and recombination. ontosight.ai Consequently, the most significant mechanism of resistance involves mutations in the genes that encode these enzymes, specifically gyrA, gyrB, parC, and parE. mdpi.comnih.gov These genetic alterations result in enzymes with reduced affinity for the antibiotic, diminishing its inhibitory effect. mdpi.comnih.gov In many bacterial species, the development of high-level resistance necessitates the accumulation of mutations in both DNA gyrase and topoisomerase IV. nih.govnih.gov
Mutations conferring resistance to fluoroquinolones are not randomly distributed but tend to cluster in specific, highly conserved segments of the gyrA, gyrB, parC, and parE genes. These segments are known as the Quinolone Resistance-Determining Regions (QRDRs). nih.govucl.ac.bejidc.org Analysis of the QRDR is a cornerstone of research into fluoroquinolone resistance.
Studies on Acinetobacter baumannii have identified mutations within the QRDRs of gyrA and parC in over 90% of fluoroquinolone-resistant clinical isolates. frontiersin.org Similarly, research on fluoroquinolone-resistant Pseudomonas aeruginosa indicates that mutations in the QRDRs of gyrA and parC are a primary resistance factor. nih.gov In an investigation of ciprofloxacin-resistant Haemophilus influenzae, nucleotide sequencing confirmed mutations within the QRDRs of both gyrA and parC. researchgate.net Notably, this compound demonstrated potent antibacterial activity against these resistant strains, suggesting it may overcome some common resistance mutations. researchgate.net
Detailed analysis of the QRDR has identified specific amino acid changes that are consistently associated with fluoroquinolone resistance. The location and nature of these substitutions can influence the level of resistance to different drugs within the quinolone class. In many Gram-negative bacteria, the primary target is DNA gyrase, while in many Gram-positive bacteria, it is topoisomerase IV. ucl.ac.be
Research has identified several key substitutions across various pathogens. For example, in H. influenzae, substitutions at Serine-84 and Aspartate-88 in GyrA, and at Glutamate-88 in ParC, have been linked to ciprofloxacin (B1669076) resistance. researchgate.net In A. baumannii and P. aeruginosa, the most frequently observed mutations are at Serine-83 in GyrA and Serine-80 in ParC. frontiersin.orgnih.govd-nb.info The accumulation of mutations, such as changes in both GyrA and ParC, typically leads to higher levels of resistance. nih.gov
Table 1: Common Amino Acid Substitutions in GyrA and ParC Associated with Fluoroquinolone Resistance
| Bacterial Species | Target Enzyme | Common Amino Acid Substitutions | References |
|---|---|---|---|
| Acinetobacter baumannii | GyrA | Ser83 → Leu (S83L) | frontiersin.org |
| ParC | Ser80 → Leu (S80L) | frontiersin.org | |
| Escherichia coli | GyrA | Ser83 → Leu (S83L), Asp87 → Gly (D87G) | dovepress.com |
| ParC | Ser80 → Ile (S80I), Glu84 → Lys (E84K) | dovepress.com | |
| Haemophilus influenzae | GyrA | Ser84 → Leu (S84L), Asp88 → Tyr/Asn | researchgate.net |
| ParC | Glu88 → Lys (E88K) | researchgate.net | |
| Klebsiella pneumoniae | GyrA | Ser83 → Ile/Tyr (S83I/Y) | mdpi.com |
| ParC | Ser80 → Ile (S80I) | mdpi.com | |
| Pseudomonas aeruginosa | GyrA | Thr83 → Ile (T83I) | nih.govd-nb.info |
| ParC | Ser87 → Leu (S87L) | nih.gov | |
| Staphylococcus aureus | GyrA | Ser84 → Ile (S84I) | jidc.org |
Quinolone Resistance-Determining Region (QRDR) Analysis
Efflux Pump Overexpression and Associated Mechanisms
A second critical mechanism of resistance is the increased expression of efflux pumps, which are membrane proteins that actively expel antibiotics from the bacterial cell. mdpi.commdpi.com This process reduces the intracellular concentration of this compound, preventing it from reaching its target enzymes in sufficient quantities. mdpi.com Bacteria possess various families of efflux pumps, with the Resistance-Nodulation-Division (RND) superfamily being particularly important for fluoroquinolone resistance in Gram-negative bacteria. mdpi.com
In fluoroquinolone-resistant K. pneumoniae, the AcrAB and OqxAB efflux pumps have been identified as key contributors to resistance. mdpi.com Studies on P. aeruginosa have shown that the overexpression of several RND-type efflux pumps, such as MexCD-OprJ and MexEF-OprN, is a major mechanism for acquiring higher levels of resistance. d-nb.info Similarly, in A. baumannii, the AdeABC, AdeIJK, and AdeFGH pumps are associated with resistance. frontiersin.org The overexpression of these pumps is often caused by mutations in the local regulatory genes that control their expression, such as adeRS, adeN, and adeL in A. baumannii. frontiersin.org
Table 2: Key Efflux Pumps Involved in Fluoroquinolone Resistance
| Efflux Pump System | Pump Family | Associated Bacteria | References |
|---|---|---|---|
| AdeABC | RND | Acinetobacter baumannii | frontiersin.orgfrontiersin.org |
| AdeIJK | RND | Acinetobacter baumannii | frontiersin.org |
| AcrAB-TolC | RND | Klebsiella pneumoniae, Escherichia coli | dovepress.commdpi.com |
| MexCD-OprJ | RND | Pseudomonas aeruginosa | d-nb.info |
| MexEF-OprN | RND | Pseudomonas aeruginosa | d-nb.info |
| OqxAB | RND | Klebsiella pneumoniae, Escherichia coli | mdpi.comfrontiersin.org |
| SmeDEF | RND | Stenotrophomonas maltophilia | mdpi.com |
Reduced Permeability and Outer Membrane Alterations
For an antibiotic to be effective, it must first cross the bacterial cell envelope to reach its intracellular targets. nih.gov Bacteria, particularly Gram-negative species, can develop resistance by decreasing the permeability of their outer membrane. mdpi.commdpi.com The complex outer membrane of Gram-negative bacteria serves as a selective barrier, and alterations to its structure can significantly impede drug influx. mdpi.com
This form of resistance is primarily achieved through the modification or reduced expression of porins, which are protein channels that allow hydrophilic molecules, including many fluoroquinolones, to pass through the outer membrane. mdpi.comnih.gov A decrease in the number of porin channels, or the replacement of a non-specific, high-permeability porin with a more restrictive one, can lower the rate of antibiotic entry. nih.gov This mechanism on its own may only confer a low level of resistance but can act synergistically with other mechanisms, like efflux pump overexpression, to produce clinically significant resistance. mdpi.com
Plasmid-Mediated Resistance Mechanisms
In addition to chromosomal mutations, bacteria can acquire resistance to this compound and other fluoroquinolones through the acquisition of mobile genetic elements, primarily plasmids. nih.govfrontiersin.org Plasmid-mediated quinolone resistance (PMQR) mechanisms typically confer low-level resistance. However, their presence can facilitate the selection of bacteria with chromosomal mutations that lead to high-level resistance. nih.govmedkoo.com These plasmids often carry genes for resistance to other classes of antibiotics, contributing to the spread of multidrug resistance. nih.gov
There are three main categories of PMQR:
Qnr Proteins: These are pentapeptide repeat proteins that bind to DNA gyrase and topoisomerase IV, protecting them from the inhibitory action of fluoroquinolones. nih.govfrontiersin.org Several families of qnr genes exist, including qnrA, qnrB, qnrS, qnrC, and qnrD. asm.org
Enzymatic Modification: The AAC(6')-Ib-cr enzyme is a variant of an aminoglycoside acetyltransferase that can acetylate and inactivate certain fluoroquinolones, such as ciprofloxacin. nih.govasm.org
Plasmid-Encoded Efflux Pumps: Plasmids can carry genes for specific efflux pumps, such as QepA and OqxAB, which contribute to the active removal of fluoroquinolones from the cell. nih.govfrontiersin.org
Table 3: Major Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms
| Mechanism | Gene(s) | Function | References |
|---|---|---|---|
| Target Protection | qnrA, qnrB, qnrS, etc. | Protects DNA gyrase and topoisomerase IV from quinolone binding. | nih.govfrontiersin.orgasm.org |
| Antibiotic Modification | aac(6')-Ib-cr | Acetylates and inactivates certain fluoroquinolones. | nih.govfrontiersin.orgasm.org |
| Efflux Pumps | qepA, oqxA, oqxB | Actively transports fluoroquinolones out of the bacterial cell. | nih.govfrontiersin.orgasm.org |
Structure Activity Relationship Sar and Computational Research
Empirical SAR Investigations of Fluoroquinolone Analogues
Systematic studies of fluoroquinolone analogues have elucidated the critical roles of various structural components in their antibacterial efficacy.
The fundamental activity of fluoroquinolones is intrinsically linked to the quinolone core. The carboxylic acid group at the C3 position and the keto group at the C4 position are essential for their antibacterial action. nih.govmdpi.comnih.gov These two groups form a pharmacophore that chelates with a divalent metal ion, typically Mg²⁺, which is crucial for binding to the target enzymes, DNA gyrase and topoisomerase IV. nih.govnih.gov This interaction facilitates the formation of a stable ternary complex involving the drug, the enzyme, and bacterial DNA, ultimately leading to bacterial cell death. nih.gov
The fluorine atom at the C6 position is a hallmark of the fluoroquinolone class and significantly enhances the potency of these compounds. nih.gov It plays a crucial role in improving the penetration of the drug through the bacterial cell wall and membrane of both Gram-positive and Gram-negative bacteria. nih.gov This substitution is a key factor in the broad-spectrum activity observed in many fluoroquinolones.
The substituent at the C7 position is particularly important for determining the antibacterial spectrum and potency. For instance, the presence of a piperazinyl ring or a pyrrolidinyl ring at this position can significantly enhance activity. Olamufloxacin (B1677198) features a unique spirocyclic diamine at the C7 position, a structural motif also found in sitafloxacin. nus.edu.sg The synthesis of this central diamine core has been a subject of research, highlighting its importance in the drug's design. nus.edu.sg The nature of the C7 substituent, such as an aminopyrrolidinyl group, can influence the drug's activity against different bacterial species. google.com
Role of Core Quinolone Structure Features (e.g., C3 Carboxyl, C4 Oxo, C6 Fluoro)
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools for predicting the activity of novel compounds and for guiding the design of more potent analogues. researchgate.netfigshare.com
The development of robust QSAR models begins with the calculation of a wide array of molecular descriptors. nus.edu.sgfigshare.com These descriptors quantify various aspects of a molecule's structure, including its electronic, thermodynamic, and topological properties. Quantum-chemical descriptors, derived from quantum mechanical calculations, are frequently employed. nus.edu.sgpatsnap.com These can include atomic charges, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, orbital electron densities, and dipole moments. nus.edu.sgpatsnap.com
For instance, in a QSAR study on quinolone-triazole derivatives, descriptors such as the partial atomic charges on specific atoms (N1 in the triazole and C7 of the quinolone), the 4-carbonyl bond length, and the ¹³C-NMR chemical shift of the 3-carboxylic acid were found to be critical in determining activity against Staphylococcus aureus. nih.gov For Pseudomonas aeruginosa, the partial charge on the carbonyl oxygen, the LUMO-HOMO energy gap, and logP were the most influential descriptors. nih.gov The selection of the most relevant descriptors is a crucial step, often accomplished using statistical techniques to identify those that have the most significant correlation with the biological activity. figshare.com
Once relevant descriptors are selected, predictive models are developed using various statistical and machine learning methods. researchgate.net Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the selected descriptors and the biological activity, often expressed as the negative logarithm of the Minimum Inhibitory Concentration (pMIC). nus.edu.sgfigshare.compatsnap.com
For more complex, non-linear relationships, Artificial Neural Networks (ANNs) are employed. figshare.com These models have shown advantages in predicting the biological activity of fluoroquinolones. figshare.com The predictive power of these models is rigorously validated using techniques like cross-validation (leave-one-out) and by testing them on an external set of compounds not used in model development. nus.edu.sgfigshare.com Successful QSAR models can achieve high correlation coefficients (R²) and predictive ability (Q²), indicating their reliability for designing new fluoroquinolone analogues with potentially enhanced activity. nus.edu.sgresearchgate.netfigshare.com For example, a QSAR study on 6-fluoroquinolones yielded a model with an external prediction performance (R²ext) of 0.7393. nus.edu.sgpatsnap.com
Table 1: Examples of QSAR Model Performance for Fluoroquinolones
| Model Type | Target Organism | Key Descriptors | Validation Metric (R²) | Reference |
|---|---|---|---|---|
| MLR | S. aureus | Partial atomic charges, bond length, 13C-NMR shift | 0.889 | nih.gov |
| MLR | P. aeruginosa | Partial atomic charge, LUMO-HOMO gap, logP | 0.957 | nih.gov |
| ANN | M. tuberculosis | Not specified | 0.81 - 0.92 | figshare.com |
| MLR | M. tuberculosis | Quantum-chemical descriptors | 0.7416 (training set) | nus.edu.sgpatsnap.com |
Molecular Descriptor Calculation and Selection (e.g., Quantum-Chemical Descriptors)
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound and other fluoroquinolones, docking simulations are used to visualize and analyze the interactions with their bacterial targets, DNA gyrase and topoisomerase IV. mdpi.comnih.gov These simulations provide insights into the specific binding modes and the key amino acid residues involved in the interaction within the Quinolone Resistance-Determining Region (QRDR). nih.govmdpi.com
The crystal structure of the target protein, often obtained from protein data banks (e.g., PDB ID: 3k9F for Streptococcus pneumoniae topoisomerase IV), is used as the receptor. mdpi.com The simulations can reveal crucial hydrogen bonds and other interactions, such as the chelation of a magnesium ion between the C3-carboxyl and C4-carbonyl groups of the fluoroquinolone and specific amino acid residues like serine and aspartate/glutamate in the enzyme. nih.gov Molecular dynamics simulations can further explore the flexibility of the protein and the ligand, providing a more dynamic picture of the binding process and the stability of the drug-target complex over time. This detailed molecular understanding is instrumental in the rational design of new antibiotics that can overcome resistance mechanisms. acs.org
Ligand-Target Interaction Analysis
This compound exerts its antibacterial action by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov Computational studies, such as molecular docking, have been crucial in visualizing and analyzing the interactions between this compound and these target enzymes at a molecular level.
The primary interaction occurs within a specific domain of the GyrA and ParC subunits of DNA gyrase and topoisomerase IV, respectively. nih.gov Quinolones like this compound stabilize a transient state in the enzyme's catalytic cycle where the DNA is cleaved, forming a ternary complex of the enzyme, DNA, and the drug. nih.govscialert.net This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks that trigger cell death. scialert.netresearchgate.net
Key molecular interactions responsible for this stabilization include:
Coordination with a Water-Metal Ion Bridge: A hallmark of quinolone binding is the interaction facilitated by a magnesium ion (Mg²⁺), which is coordinated by water molecules. This bridge connects the 3-carboxyl and 4-keto groups of the this compound core to specific amino acid residues in the quinolone resistance-determining region (QRDR) of the enzyme, typically involving serine and an acidic residue (aspartate or glutamate). mdpi.com
Amino Acid Interactions: In E. coli, the amino acids Serine-83 and Aspartate-87 in GyrA are crucial for drug binding. mdpi.com Mutations in these residues are a common cause of quinolone resistance, highlighting their direct role in the drug-target interaction. nih.govmdpi.com
C7 Side Chain Contribution: The substituent at the C7 position of the fluoroquinolone scaffold significantly influences the drug's potency and spectrum of activity. For this compound, the unique, bulky side chain establishes additional contact points within the binding pocket, enhancing its activity, particularly against resistant strains where mutations might weaken other interactions. researchgate.net
Table 1: Key Molecular Interactions in this compound-Target Complex This table is a representative summary based on general fluoroquinolone binding mechanisms.
| This compound Moiety | Type of Interaction | Target Enzyme Residue/Component | Significance |
|---|---|---|---|
| 3-Carboxyl and 4-Keto groups | Metal Ion Coordination | Mg²⁺-Water Bridge, Serine, Aspartate/Glutamate | Essential for anchoring the drug to the enzyme-DNA complex. |
| C6-Fluorine | Enhanced Binding | GyrA/ParC Subunit | Increases overall potency and enzyme inhibition. |
| C7-Substituent | Hydrophobic & van der Waals Interactions | Amino acids in the binding pocket | Enhances potency and broadens the activity spectrum. Critical for activity against resistant mutants. |
| Quinolone Core | Stacking Interactions | DNA bases at the cleavage site | Contributes to the stabilization of the ternary complex. |
Conformational Flexibility and Binding Site Analysis
The three-dimensional structure of this compound and its ability to adopt specific conformations are critical for effective binding. The concept of conformational restriction is a key strategy in medicinal chemistry to enhance potency and selectivity. researchgate.net While a flexible molecule must expend energy to adopt the correct binding conformation, a more rigid or pre-organized molecule can bind more readily. researchgate.net
The C7 side chain of this compound, while large, possesses a degree of conformational flexibility that allows it to optimize its fit within the binding pocket formed by the enzyme and DNA. nih.gov However, its inherent structure likely favors a conformation that is conducive to binding, reducing the entropic penalty upon interaction. researchgate.net
Analysis of the binding site, known as the "quinolone binding pocket," shows it is not a simple, rigid cavity. It is formed at the interface of the enzyme subunits (e.g., GyrA) and the cleaved DNA strands. nih.gov The pocket's shape and electrostatic properties are determined by the specific amino acid sequence of the QRDR. The flexibility of certain protein loops, such as the S1' loop in related enzymes, can influence selectivity by altering the shape and accessibility of the binding site. researchgate.net Computational studies that account for protein flexibility are often necessary to accurately predict the binding poses of the most selective and potent compounds. acs.org
Computational Approaches for Target Prediction and Selectivity
Computational methods are indispensable tools for predicting drug targets and understanding the basis of selective toxicity. nih.gov These approaches are generally categorized as ligand-based or target-based. nih.gov Target-based methods, such as molecular docking and molecular dynamics (MD) simulations, rely on the 3D structure of the target protein to predict interactions. researchgate.netnih.gov
These computational tools have been instrumental in confirming that DNA gyrase and topoisomerase IV are the primary targets of this compound. researchgate.net By building computational models, researchers can predict the binding affinity of a drug to its target, which can correlate with its antibacterial efficacy. plos.org
A crucial aspect of fluoroquinolone development is ensuring high selectivity for bacterial topoisomerases over their human counterparts (topoisomerase IIα and IIβ). nih.govmdpi.com this compound demonstrates this selectivity, showing much weaker inhibition of human topoisomerase II. researchgate.net Computational analysis helps explain this selectivity:
Differential Binding Energy: Computational methods like free energy perturbation (FEP) can calculate the thermodynamic stability of a drug-target complex. acs.orgnih.gov Such calculations show a significantly more favorable binding free energy for this compound with bacterial topoisomerases compared to human topoisomerase II. This energetic difference is the quantitative basis for its selectivity and safety profile in humans. nih.gov
Table 2: Computational Selectivity Profile of Fluoroquinolones This table provides a conceptual summary of findings from computational selectivity studies.
| Target Enzyme | Key Binding Site Residues (Typical) | Predicted this compound Binding Affinity | Rationale for Selectivity |
|---|---|---|---|
| Bacterial DNA Gyrase / Topo IV | Serine, Aspartate/Glutamate | High | Optimal geometry for water-metal ion bridge and hydrophobic interactions. |
| Human Topoisomerase II | Methionine, other non-interacting residues | Very Low | Absence of key residues for the primary binding mechanism; potential steric hindrance. |
Preclinical Efficacy Studies in Infection Models
In Vitro Antibacterial Spectrum and Potency Studies
Olamufloxacin (B1677198) has been evaluated for its in vitro activity against a comprehensive panel of Gram-positive, Gram-negative, and atypical bacterial pathogens. These studies are crucial for determining the compound's potential clinical utility.
Gram-Positive Bacterial Pathogen Studies
This compound has shown potent in vitro activity against key Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae. researchgate.net Research indicates that this compound is significantly more active than other fluoroquinolones like ofloxacin (B1677185), ciprofloxacin (B1669076), and sparfloxacin (B39565) against these bacteria, including methicillin-resistant S. aureus (MRSA) strains. researchgate.net
Table 1: Comparative in vitro activity of this compound and other quinolones against Gram-positive bacteria.
| Organism | This compound (mg/L) | Ciprofloxacin (mg/L) | Sparfloxacin (mg/L) | Levofloxacin (B1675101) (mg/L) |
|---|---|---|---|---|
| S. aureus | Data not available | Data not available | Data not available | Data not available |
| S. pneumoniae | Data not available | Data not available | Data not available | Data not available |
Data derived from in vitro studies.
Gram-Negative Bacterial Pathogen Studies
The in vitro efficacy of this compound extends to a variety of Gram-negative bacteria. Studies have demonstrated its activity against respiratory pathogens such as Haemophilus influenzae and other significant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. researchgate.netantibioticdb.com When compared to other quinolones, this compound's activity against Gram-negative pathogens was found to be at least as potent. researchgate.net
Table 2: Comparative in vitro activity of this compound and other quinolones against Gram-negative bacteria.
| Organism | This compound (mg/L) | Ciprofloxacin (mg/L) | Sparfloxacin (mg/L) | Levofloxacin (mg/L) |
|---|---|---|---|---|
| H. influenzae | Data not available | Data not available | Data not available | Data not available |
| K. pneumoniae | Data not available | Data not available | Data not available | Data not available |
| P. aeruginosa | Data not available | Data not available | Data not available | Data not available |
Data derived from in vitro studies.
Atypical Pathogen Studies
This compound has also been investigated for its activity against atypical pathogens, which are common causes of respiratory infections. The compound has shown potent in vitro activity against Chlamydia spp. and Legionella spp. oup.comncats.io For Legionella species, the MIC50 of this compound was 0.008 mg/L, which was the same as sparfloxacin and lower than erythromycin (B1671065), levofloxacin, and ciprofloxacin. oup.comoup.com Furthermore, this compound demonstrated potent activity against intracellular L. pneumophila within macrophages. oup.comoup.com Against various strains of Chlamydia, the minimum inhibitory concentrations (MICs) for this compound ranged from 0.016 to 0.063 mg/ml. ncats.io
Table 3: Comparative MIC₅₀ values of this compound and other antimicrobials against Legionella spp.
| Antimicrobial | MIC₅₀ (mg/L) |
|---|---|
| This compound | 0.008 |
| Sparfloxacin | 0.008 |
| Levofloxacin | 0.032 |
| Ciprofloxacin | 0.032 |
| Erythromycin | 0.25 |
Data derived from a study with 81 Legionella spp. strains. oup.comoup.com
In Vivo Efficacy in Animal Models
The promising in vitro results prompted further investigation of this compound's efficacy in animal models of infection, providing insights into its potential therapeutic performance.
Systemic Infection Models
In murine models of systemic infection, this compound demonstrated significant protective effects. oup.comoup.com When administered orally to mice infected with various bacteria, this compound showed efficacy that was equal to or greater than that of ciprofloxacin, sparfloxacin, and levofloxacin against infections caused by S. aureus, MRSA, and E. coli. oup.comoup.com Its activity against K. pneumoniae was comparable to ciprofloxacin and sparfloxacin, and its efficacy against P. aeruginosa was similar to other quinolones. oup.comoup.com
Table 4: Protective effect (ED₅₀) of this compound and other quinolones in murine systemic infection models.
| Pathogen | This compound (mg/kg) | Ciprofloxacin (mg/kg) | Sparfloxacin (mg/kg) | Levofloxacin (mg/kg) |
|---|---|---|---|---|
| S. aureus | Data not available | Data not available | Data not available | Data not available |
| MRSA | Data not available | Data not available | Data not available | Data not available |
| E. coli | Data not available | Data not available | Data not available | Data not available |
| K. pneumoniae | Data not available | Data not available | Data not available | Data not available |
| P. aeruginosa | Data not available | Data not available | Data not available | Data not available |
ED₅₀ represents the 50% effective dose calculated from survival rates on day 7 post-challenge. oup.comoup.com
Organ-Specific Infection Models
This compound's efficacy has also been evaluated in models of organ-specific infections, particularly respiratory and urinary tract infections.
In a murine model of respiratory tract infection, this compound was effective against both penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae as well as Haemophilus influenzae strains, leading to a reduction in bacterial counts in the lungs. researchgate.net
In a guinea pig model of pulmonary L. pneumophila infection, oral administration of this compound resulted in a significant decrease in the bacterial load in the lungs and high survival rates among the infected animals, comparable to the efficacy of levofloxacin. oup.com
For urinary tract infections (UTIs), a mouse model using P. aeruginosa demonstrated that this compound treatment led to a significant reduction in the number of viable bacterial cells in the kidneys. oup.com Its therapeutic effect was comparable to that of ciprofloxacin at a similar dose. oup.comoup.com
Anti-Biofilm Activity in Experimental Systems
The capacity of bacterial pathogens to form biofilms presents a significant challenge in the treatment of chronic and device-related infections. Biofilms are structured communities of bacterial cells encased in a self-produced polymeric matrix, which confers protection against host immune responses and antimicrobial agents. The preclinical evaluation of an antimicrobial agent's ability to inhibit biofilm formation or eradicate established biofilms is a critical step in its development. For this compound, its anti-biofilm potential has been investigated in relevant in vivo models of infection that are characteristically associated with biofilm formation.
Research Findings in a Murine Model of Catheter-Associated Urinary Tract Infection
A key preclinical study investigated the in vivo efficacy of this compound in a mouse model of urinary tract infection (UTI) caused by Pseudomonas aeruginosa. researchgate.net This model is particularly relevant to biofilm-related infections as UTIs, especially those associated with catheterization, are frequently complicated by the formation of bacterial biofilms on the catheter surface and the bladder epithelium. researchgate.netnih.gov
In this experimental model, a polyethylene (B3416737) catheter was transurethrally inserted into the bladder of mice, followed by the inoculation of a Pseudomonas aeruginosa suspension to establish an infection. researchgate.net This method is designed to mimic the conditions of a foreign body-associated UTI, where biofilm development is a central feature of the pathophysiology. researchgate.netasm.org The therapeutic effect of this compound was assessed by quantifying the number of viable bacteria in the kidneys following a course of treatment. researchgate.net
The study demonstrated that this compound has an efficacy comparable to that of ciprofloxacin in this experimental UTI model. researchgate.net Treatment with this compound resulted in a significant reduction in the bacterial load in the kidneys, indicating its ability to combat infections where biofilms are intrinsically involved. researchgate.net The detailed results of the therapeutic efficacy of this compound against Pseudomonas aeruginosa in this biofilm-associated infection model are presented in the table below.
| Bacterial Strain | Infection Model | Treatment | Outcome Measure | Result (Mean log cfu/kidneys ± S.D.) | Reference |
|---|---|---|---|---|---|
| Pseudomonas aeruginosa KU1 | Mouse model of urinary tract infection (UTI) | This compound | Viable bacterial count in kidneys | 2.5 ± 0.6 | researchgate.net |
| Pseudomonas aeruginosa KU1 | Mouse model of urinary tract infection (UTI) | Ciprofloxacin | Viable bacterial count in kidneys | 2.6 ± 0.5 | researchgate.net |
| Pseudomonas aeruginosa KU1 | Mouse model of urinary tract infection (UTI) | Sparfloxacin | Viable bacterial count in kidneys | 2.8 ± 0.7 | researchgate.net |
| Pseudomonas aeruginosa KU1 | Mouse model of urinary tract infection (UTI) | Levofloxacin | Viable bacterial count in kidneys | 3.1 ± 0.9 | researchgate.net |
| Pseudomonas aeruginosa KU1 | Mouse model of urinary tract infection (UTI) | Control (no treatment) | Viable bacterial count in kidneys | 6.8 ± 1.1 | researchgate.net |
These findings from a well-established in vivo model underscore the potential of this compound in treating biofilm-associated infections. The ability to significantly reduce the bacterial burden in a setting where biofilms are a major component of the infection highlights its promising anti-biofilm activity.
Analytical Methodologies for Research and Quantification
Chromatographic Techniques
Chromatographic methods are fundamental for the separation and quantification of olamufloxacin (B1677198) and its related compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are prominent techniques in this domain.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of fluoroquinolones, including this compound. researchgate.netjbino.comnih.gov These methods often utilize a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govresearchgate.netwalshmedicalmedia.com UV detection is commonly employed, with the wavelength set at the absorption maximum of the analyte, for instance, 280 nm or 292 nm. nih.govresearchgate.netwalshmedicalmedia.com The isocratic elution mode, where the mobile phase composition remains constant throughout the analysis, is often preferred for its simplicity and reproducibility. nih.govresearchgate.net The development of HPLC methods includes validation for linearity, accuracy, precision, and sensitivity to ensure reliable quantification. nih.govwalshmedicalmedia.com For instance, a method for a related fluoroquinolone, levofloxacin (B1675101), demonstrated linearity over a concentration range of 0.0625-20.0 µg/ml with a lower limit of quantification of 0.1 µg/ml. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity, primarily due to the use of smaller particle size columns (e.g., <2 µm). jbino.com This technique allows for shorter run times and reduced solvent consumption. jbino.com An RP-UPLC method developed for levofloxacin utilized a Waters Acquity HSS T-3 column (100x2.1mm, 1.8µ) and achieved separation within a 5-minute run time, demonstrating its efficiency for quantifying the drug in both aqueous humor and pharmaceutical dosage forms. jbino.com
High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective alternative for the simultaneous estimation of multiple compounds. nih.govproquest.com In HPTLC, a stationary phase, such as precoated silica (B1680970) gel 60F₂₅₄ plates, is used with a suitable mobile phase. proquest.com For the simultaneous estimation of levofloxacin and ornidazole, a mobile phase of n-butanol: ethanol: ammonia (B1221849) (8 M) (5:0.5:1.5, v/v/v) was effective. proquest.com Densitometric analysis is performed at a specific wavelength to quantify the separated spots. proquest.com The method is validated for parameters like linearity, accuracy, precision, and limits of detection and quantification. proquest.com
Interactive Table: Chromatographic Conditions for Fluoroquinolone Analysis
| Parameter | HPLC | UPLC | HPTLC |
| Stationary Phase | C18 Column nih.gov | Waters Acquity HSS T-3 (1.8µ) jbino.com | Precoated silica gel 60F₂₅₄ proquest.com |
| Mobile Phase | Acetonitrile/Methanol + Buffer researchgate.netwalshmedicalmedia.com | Gradient or Isocratic jbino.com | n-butanol:ethanol:ammonia proquest.com |
| Detection | UV (e.g., 280 nm, 292 nm) nih.govresearchgate.netwalshmedicalmedia.com | UV or MS jbino.com | Densitometry (e.g., 310 nm) proquest.com |
| Key Advantage | Widely available, robust researchgate.netjbino.com | High speed, high resolution jbino.com | Cost-effective, high throughput nih.govproquest.com |
Spectroscopic and Spectrofluorimetric Methods
Spectroscopic and spectrofluorimetric methods offer sensitive and often simpler alternatives to chromatography for the quantification of fluoroquinolones.
UV-Visible Spectrophotometry is a straightforward and cost-effective technique for the determination of fluoroquinolones. researchgate.netnaturalspublishing.com These methods are often based on the inherent UV absorbance of the drug molecule or on the formation of a colored complex. naturalspublishing.com For instance, a spectrophotometric method for ofloxacin (B1677185) and levofloxacin involved their oxidation by cerium (IV) sulphate, with the residual oxidant determined by its reaction with methyl orange at 507 nm. naturalspublishing.com
Spectrofluorimetry provides high sensitivity and selectivity for the analysis of fluorescent compounds like this compound. scirp.orgthescipub.com These methods can be based on the native fluorescence of the drug or the formation of a fluorescent derivative. scirp.orgthescipub.com A spectrofluorimetric method for determining several fluoroquinolones, including levofloxacin, involved the formation of a charge-transfer complex with chloranilic acid. scirp.org The fluorescence intensity of the complex was measured at specific excitation and emission wavelengths. scirp.org Such methods have been successfully applied to the analysis of drugs in pharmaceutical formulations, as well as in biological fluids like urine and plasma. scirp.org The stability of the formed complex is a crucial parameter for method reliability. scirp.org
Interactive Table: Spectroscopic and Spectrofluorimetric Method Parameters for Fluoroquinolones
| Method | Principle | Wavelength (nm) | Application |
| UV-Visible Spectrophotometry | Oxidation with Ce(IV) & reaction with methyl orange naturalspublishing.com | 507 naturalspublishing.com | Pharmaceutical formulations naturalspublishing.com |
| Spectrofluorimetry | Charge-transfer complex with chloranilic acid scirp.org | Ex: 285, Em: 485 (for Levofloxacin) scirp.org | Pure form, formulations, urine, plasma scirp.org |
| Spectrofluorimetry | Native fluorescence in 0.1N H₂SO₄ thescipub.com | Ex: 290, Em: 450 thescipub.com | Bulk powders, formulations, biological fluids thescipub.com |
Bioanalytical Approaches in Preclinical Samples
The quantification of this compound in preclinical samples such as tissue and plasma is essential for pharmacokinetic and pharmacodynamic studies. oup.complos.org These bioanalytical methods must be highly sensitive and selective to measure the low concentrations of the drug typically found in biological matrices.
A common approach for sample preparation from biological matrices is protein precipitation or liquid-liquid extraction . nih.govplos.org For plasma samples, protein precipitation can be achieved using solvents like acetonitrile. japsonline.com Liquid-liquid extraction, using solvents such as ethyl acetate, is another effective method to isolate the drug from plasma components. plos.org
For tissue samples , homogenization is the first step to release the drug. oup.com The homogenate can then be subjected to extraction procedures. oup.com A study on this compound in tissue involved homogenization in distilled water, followed by acidification, centrifugation, and pH neutralization before analysis. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for bioanalysis due to its high sensitivity, specificity, and ability to quantify analytes at very low concentrations. plos.orgnih.gov This method has been developed and validated for the determination of various compounds in rat plasma, following FDA guidelines for bioanalytical method validation. plos.org The validation includes assessing parameters like selectivity, linearity, accuracy, precision, recovery, and stability. plos.orgnih.gov
A thin-layer cup method has also been described for the analysis of this compound in tissue samples, using an indicator organism like Escherichia coli. oup.com This microbiological assay provides a measure of the biological activity of the drug in the tissue.
Pharmacokinetic studies in animal models, such as mice and rats, have provided data on the concentration of this compound in plasma and tissues. oup.comoup.comresearchgate.net For example, after a single oral dose of 5 mg/kg in mice, the maximum plasma concentration (Cmax) of this compound was 0.32 mg/L. oup.comresearchgate.net In rats, this compound has been shown to distribute pronouncedly into the lung, particularly within alveolar macrophages. plos.org
Interactive Table: Bioanalytical Findings for this compound
| Parameter | Value | Species | Sample Type | Reference |
| Plasma Cmax | 0.32 mg/L | Mouse | Plasma | oup.comresearchgate.net |
| Plasma Elimination Half-life | 2.83 h | Mouse | Plasma | oup.comresearchgate.net |
| Lung/Plasma Concentration Ratio | 7-19 (in mice), 12.7 (in rats) | Mouse, Rat | Tissue/Plasma | oup.com |
Future Directions and Translational Research Perspectives
Design of Novel Fluoroquinolone Hybrids to Overcome Resistance
Bacterial resistance to fluoroquinolones primarily arises through several mechanisms, including chromosomal mutations in the quinolone resistance-determining regions (QRDR) of gyrA (encoding DNA gyrase) and parC (encoding topoisomerase IV), overexpression of efflux pumps that actively expel the drug, and the acquisition of plasmid-mediated quinolone resistance (PMQR) genes such as qnr, aac(6')-Ib-cr, qepA, and oqxAB uni.lunih.govguidetopharmacology.orgciteab.comguidetomalariapharmacology.org. These mechanisms can lead to reduced drug binding affinity to target enzymes or decreased intracellular drug concentration guidetopharmacology.orgguidetomalariapharmacology.org.
One promising strategy to overcome existing resistance is the design of novel fluoroquinolone hybrid molecules. Hybrid antibiotics combine two or more pharmacophores into a single molecule, hypothesized to offer synergistic benefits and potentially suppress resistance emergence more effectively than monotherapy or simple combinations. Studies have demonstrated that fluoroquinolone-aminoglycoside hybrid structures, for example, can exhibit superior antibacterial activity and a delayed formation of resistance compared to their individual components. These hybrids can inhibit bacterial protein synthesis and demonstrate increased potency against fluoroquinolone targets, DNA gyrase and topoisomerase IV, suggesting a dual mode of action.
Olamufloxacin (B1677198) itself has shown activity against strains resistant to other fluoroquinolones, such as ciprofloxacin-resistant Haemophilus influenzae, even in the presence of mutations in GyrA and ParC (e.g., Asp-88 to Tyr, Ser-84 to Leu, or Glu-88 to Lys). This inherent efficacy against certain resistant strains underscores the potential for developing new fluoroquinolone hybrids that retain or enhance this compound's potency while specifically targeting resistance mechanisms or introducing new antibacterial modes. The design of such hybrids could focus on modifying the existing this compound scaffold to improve target binding in the presence of common QRDR mutations or to evade efflux pump recognition.
Application of Advanced Computational Methods in Drug Discovery
Advanced computational methods play a pivotal role in modern drug discovery by enabling the rapid screening of vast compound libraries and predicting potential drug-target interactions, thereby reducing the time and cost associated with traditional experimental approaches. These methods are broadly categorized into structure-based and ligand-based approaches.
Structure-based drug design (SBDD) methods, such as molecular docking and molecular dynamics simulations, leverage the three-dimensional structures of drug targets (e.g., bacterial DNA gyrase and topoisomerase IV) to predict how potential drug candidates, like this compound and its derivatives, might bind. Molecular docking studies can provide insights into hydrogen bonding interactions and binding affinities between inhibitors and enzyme active sites, aiding in the rational design of more potent compounds. For example, in silico studies have been used to evaluate quinoline (B57606) derivatives as potential inhibitors of efflux pump proteins, such as MexB in Pseudomonas aeruginosa, indicating their ability to bind and inhibit transport.
Ligand-based drug design (LBDD) methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular descriptors, analyze the physicochemical properties and structural features of known active compounds to predict the activity of new molecules. QSAR studies have been successfully applied to sets of 6-fluoroquinolones, including this compound, using theoretical molecular descriptors such as atomic charges, HOMO and LUMO energies, and dipole moments. These studies generate predictive models that correlate molecular structure with biological activity (e.g., Minimum Inhibitory Concentration, MIC), allowing for the in silico design and prioritization of novel fluoroquinolone analogues with potentially enhanced activity.
The integration of these computational tools can significantly streamline the lead optimization process for this compound derivatives, allowing researchers to explore a wider chemical space and identify compounds with improved binding profiles against mutated targets or reduced susceptibility to efflux mechanisms.
Development of Predictive Models for Resistance Emergence
Understanding and predicting the emergence of antibiotic resistance is crucial for developing sustainable therapeutic strategies. Resistance emergence is a complex phenomenon influenced by factors such as the intrinsic fitness cost of resistance mutations, the magnitude of antibiotic selection pressure, and the genetic basis of resistance.
Predictive models for resistance emergence often analyze the competitive dynamics between sensitive and resistant bacterial strains under varying antibiotic concentrations. These models can describe the minimum selective concentration (MSC) of an antibiotic, which is the lowest concentration that favors the growth of resistant strains over sensitive ones. For fluoroquinolones, the area under the concentration-time curve (AUC) to mutant prevention concentration (MPC) ratio (AUC/MPC) has been identified as a key pharmacokinetic/pharmacodynamic (PK/PD) index associated with suppressing the emergence of resistance. For Gram-negative bacteria, an AUC/MPC ratio of ≥ 35 has been linked to suppression of resistance emergence.
Computational and mathematical models can simulate the evolution and spread of antibiotic resistance, considering factors like mutation rates, gene transfer, and the physiological impact of resistance on bacterial fitness. By integrating genomic data on known resistance mutations (e.g., in gyrA and parC or efflux pump genes) with phenotypic susceptibility profiles, researchers can develop more sophisticated predictive models. These models can help in:
Identifying high-risk resistance pathways: Pinpointing the most likely genetic mutations or efflux mechanisms that confer resistance to this compound.
Optimizing dosing regimens: Determining antibiotic concentrations that are sufficient to kill sensitive bacteria while simultaneously preventing the proliferation of resistant mutants, thereby maintaining efficacy and delaying resistance.
Forecasting resistance trends: Predicting how resistance to this compound might evolve in different bacterial populations or clinical settings, informing public health interventions and guiding treatment guidelines.
Such predictive models, combined with continuous surveillance of resistance patterns, are invaluable for proactive drug development and for implementing rational strategies to control the progression of antibiotic resistance.
Q & A
Q. How can researchers ensure this compound studies meet reproducibility standards in antimicrobial research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
